5-Bromo-3-indolyl-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-3-indolyl-beta-D-glucopyranoside is a chromogenic substrate for the detection of β-galactosidase activity . It is commonly used in molecular biology techniques such as gene expression analysis and reporter gene analysis .

Synthesis Analysis

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, also known as X-Gluc, is a indigogenic substrate for β- glucuronidase enzyme (GUS). It aids in the screening of transgenic plants based on GUS activity. GUS deesterifies X-Gluc into an indoxyl derivative which upon oxidative polymerization results in the generation of blue indigotin dye .Molecular Structure Analysis

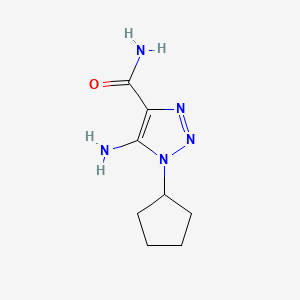

The molecular formula of 5-Bromo-3-indolyl-beta-D-glucopyranoside is C14H16BrNO6 . The molecular weight is 374.18 g/mol . The IUPAC name is (2 S ,3 R ,4 S ,5 S ,6 R )-2- [ (5-bromo-1 H -indol-3-yl)oxy]-6- (hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis

5-Bromo-3-indolyl-beta-D-glucopyranoside is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-indolyl-beta-D-glucopyranoside include a molecular weight of 374.18 g/mol, a XLogP3-AA value of 0.6, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 .Scientific Research Applications

Alpha-Galactosidase Substrate

This compound is an alpha-galactosidase substrate . It is converted to an insoluble indigo-blue chromophore that is darker than that released by X-GAL .

Lac Gene Detection Systems

It is ideal for Lac gene detection systems in various applications such as immunoblotting, immunocytochemical, and histological applications .

Chromogenic Substrate

5-Bromo-3-indolyl-beta-D-glucopyranoside is used as a chromogenic substrate that is suitable for identification of lac- (+) bacterial colonies .

Biochemical Assays

This compound is used in biochemical assays as it can be transformed by biological mechanisms into colored compounds .

Histochemistry

It is used to detect the activity of the enzyme beta-galactosidase in histochemistry .

Bacteriology

In bacteriology, this compound is used to detect the activity of the enzyme beta-galactosidase .

Indicator in Diagnosis

5-Bromo-3-indolyl-beta-D-glucopyranoside is used in diagnosis as indicators, particularly in the form of enzyme substrates .

Recombinant Bacterial Colonies Identification

X-Gal is the substrate of choice for blue-white selection of recombinant bacterial colonies with the lac+ genotype .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-3-indolyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars, contributing to various physiological processes.

Mode of Action

5-Bromo-3-indolyl-beta-D-glucopyranoside acts as a substrate for β-glucosidase . The enzyme cleaves the glycosidic bond of the compound, resulting in the production of 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerises to give an intensely blue product .

Biochemical Pathways

The action of 5-Bromo-3-indolyl-beta-D-glucopyranoside is primarily involved in the β-glucosidase pathway . The cleavage of the compound by β-glucosidase and the subsequent dimerisation of the product can be used to study enzyme kinetics and understand physiological processes .

Pharmacokinetics

Its solubility in dmf is known to be 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The cleavage of 5-Bromo-3-indolyl-beta-D-glucopyranoside by β-glucosidase results in the formation of a blue precipitate . This color change can be observed by microscopy or other detection methods , providing a visual indication of β-glucosidase activity.

Future Directions

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is currently used as a substrate for β- glucuronidase enzyme (GUS) in the screening of transgenic plants . Future research may explore other potential applications of this compound in molecular biology and other related fields.

Relevant Papers A 24-hour direct plating method for Escherichia coli using Peptone-Tergitol agar was used to compare the effectiveness of the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GLUC) with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) for β-glucuronidase activity .

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMATFDVHBYOS-RKQHYHRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-indolyl-beta-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(4-chlorobenzoyl)carbamothioylamino]benzoate](/img/no-structure.png)

![N-[2-cyano-3-(cycloheptylamino)-2-butenoyl]urea](/img/structure/B1175727.png)